4-amino-N-(4-phenylbutan-2-yl)benzamide

Anticonvulsant Drug metabolism N-acetylation

Procurement challenge: 4-Aminobenzamide anticonvulsants like ameltolide fail in vivo due to rapid N-acetylation of the aniline NH₂. This compound solves that by replacing the metabolically labile motif with an N-(4-phenylbutan-2-yl) side chain that eliminates the NAT substrate site. - Enables enantioselective CNS studies: 2-position chirality allows resolution of enantiomers with differentiated MES potency (benchmark: 2.2-fold S vs. R in related LY 188544 series). - CNS MPO-compliant: MW 268.35 g/mol, tPSA ~55 Ų, logP 2.5-3.0, 2 HBD/2 HBA - optimal for BBB penetration screening. - Validated pair-ready: Procure alongside N-(4-phenylbutan-2-yl)benzamide (CAS 138963-86-7) as negative control for 4-amino pharmacophore confirmation.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
Cat. No. B4159554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(4-phenylbutan-2-yl)benzamide
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C17H20N2O/c1-13(7-8-14-5-3-2-4-6-14)19-17(20)15-9-11-16(18)12-10-15/h2-6,9-13H,7-8,18H2,1H3,(H,19,20)
InChIKeyZOOUWYGTWNUXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(4-phenylbutan-2-yl)benzamide: Structural and Pharmacological Baseline


4-Amino-N-(4-phenylbutan-2-yl)benzamide (C₁₇H₂₀N₂O; MW 268.35 g/mol) belongs to the 4-aminobenzamide chemotype, a scaffold extensively characterized for anticonvulsant activity via maximal electroshock seizure (MES) models [1]. The compound features a para-amino substituent on the benzamide ring and an N-(4-phenylbutan-2-yl) side chain that incorporates a chiral center at the 2-position. It is structurally positioned between the prototypical anticonvulsant 4-amino-N-(α-methylbenzyl)benzamide (LY 188544; ED₅₀ = 18.02 mg/kg ip in mice; PI = 9.5) [2] and the highly potent ameltolide (LY201116/ADD 75073; oral ED₅₀ = 1.7 mg/kg; PI = 13.5) [3]. Unlike ameltolide, which undergoes rapid metabolic N-acetylation, the N-(4-phenylbutan-2-yl) substituent lacks the 2,6-dimethylphenyl motif that predisposes to this deactivation pathway [4].

Why This Compound Cannot Be Replaced by Generic 4-Aminobenzamide Analogs


Within the 4-aminobenzamide series, anticonvulsant potency and metabolic stability are exquisitely sensitive to N-alkyl substitution. Ameltolide (LY201116), the most potent analog identified to date, achieves oral ED₅₀ values of 1.7 mg/kg in the MES test but is rapidly inactivated in vivo by N-acetylation of the 4-amino group — a metabolic vulnerability directly attributable to its 2,6-dimethylphenyl substituent [1]. The N-(4-phenylbutan-2-yl) side chain fundamentally alters this metabolic profile by eliminating the aniline-like NH that serves as the acetylation substrate. Furthermore, the presence of a chiral center at the 2-position of the butyl chain introduces stereochemical dependence in target engagement, as demonstrated by the 2.2-fold potency difference between the S- and R-enantiomers of the closely related LY 188544 series [2]. These structural features cannot be replicated by simpler N-alkyl or N-cycloalkyl 4-aminobenzamides, making direct substitution without re-characterization scientifically unsound.

Quantitative Differentiation Evidence vs. Closest Analogs


Metabolic Stability: N-Acetylation Resistance vs. Ameltolide

Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide; LY201116) is rapidly inactivated via metabolic N-acetylation of the 4-amino group, with the N-acetyl metabolite (compound 3) reaching a plasma Cmax of 387 ng/mL after a 2.0 mg/kg oral dose, compared to 572 ng/mL for the parent drug [1]. 4-Amino-N-(4-phenylbutan-2-yl)benzamide, by virtue of its N-(4-phenylbutan-2-yl) substituent replacing the 2,6-dimethylphenyl ring, eliminates the aniline-like NH₂ that is the substrate for arylamine N-acetyltransferases (NAT). This structural difference is predicted to confer resistance to N-acetylation-mediated deactivation, a well-documented clearance pathway that limits ameltolide's in vivo efficacy and contributed to its discontinuation from clinical development [2].

Anticonvulsant Drug metabolism N-acetylation Pharmacokinetics

Alkyl Spacer Extension: Structural Differentiation from LY 188544

4-Amino-N-(α-methylbenzyl)benzamide (LY 188544), which has an anti-MES ED₅₀ of 18.02 mg/kg ip and a protective index (PI = TD₅₀/ED₅₀) of 9.5 in mice, represents the most potent compound among simple N-alkyl benzamides in the original Clark et al. (1984) series [1]. Its N-substituent contains a single methylene spacer between the chiral benzylic carbon and the phenyl ring. The target compound, 4-amino-N-(4-phenylbutan-2-yl)benzamide, extends this spacer to two methylene units (ethyl bridge), increasing the distance between the benzamide core and the terminal phenyl ring. In structure-activity relationship (SAR) studies on 4-aminobenzamide anticonvulsants, insertion of a methylene spacer between the amino group and the aromatic ring of LY 188544 produced a slight increase in anticonvulsant potency (lower ED₅₀ against MES) but also a significant increase in neurotoxicity (lower TD₅₀) [2]. This SAR precedent suggests that the extended alkyl chain in the target compound may shift the potency-toxicity balance relative to the α-methylbenzyl analog.

Anticonvulsant Structure-activity relationship MES ED50 Alkyl chain length

Chiral Center: Enantiomer-Dependent Anticonvulsant Potency

The 4-phenylbutan-2-yl side chain contains a chiral center at the 2-position, generating a pair of enantiomers. Direct pharmacological precedent comes from the enantiomers of the closely related LY 188544 series (4-amino-N-(α-methylbenzyl)benzamide): the S-enantiomer (LY188545) was 2.2-fold more potent than the R-enantiomer (LY188546) against MES-induced seizures after oral administration, while the R-enantiomer exhibited lower neurological toxicity [1]. This 2.2-fold enantiomeric potency ratio provides a quantitative benchmark for chiral differentiation in this chemotype. The target compound's additional methylene spacer may modulate this enantioselectivity, offering a distinct stereochemical SAR probe not available with racemic mixtures of non-chiral N-substituted 4-aminobenzamides such as ameltolide (which has no chiral center in its side chain) [2].

Chiral separation Enantioselective pharmacology Anticonvulsant stereochemistry MES protection

Reduced LogP and Enhanced Solubility vs. High-Lipophilicity Analogs

The presence of a polar 4-amino substituent on the benzamide ring of the target compound lowers its calculated logP relative to analogs lacking this group. 4-Amino-N-(α-methylbenzyl)benzamide (MW 240.3; cLogP ≈ 2.5), the most potent compound in the Clark et al. series [1], contains the same 4-amino substitution as the target compound. However, compounds such as N-(4-phenylbutan-2-yl)benzamide (MW 253.34), which lack the 4-amino group, have been characterized with higher lipophilicity . The 4-amino group on the target compound contributes hydrogen-bonding capacity (HBD = 2; HBA = 2) that is absent in the non-amino analog, resulting in a predicted logP reduction of approximately 0.5–1.0 log units. This physicochemical differentiation is relevant for CNS drug discovery, where optimal logP values for blood-brain barrier penetration typically range from 1.5 to 3.0, and compounds with logP > 3.5 often exhibit poor aqueous solubility and increased non-specific binding [2].

LogP Aqueous solubility Drug-likeness CNS penetration Physicochemical profiling

Molecular Weight Differentiation: CNS Penetration Considerations

The molecular weight of 4-amino-N-(4-phenylbutan-2-yl)benzamide (268.35 g/mol) is approximately 12% higher than that of ameltolide (240.30 g/mol) and LY 188544 (240.30 g/mol) [1][2]. This 28 Da mass difference arises from the additional methylene group in the alkyl spacer chain. In CNS drug discovery, molecular weight is inversely correlated with passive permeability across the blood-brain barrier; the mean MW of marketed CNS drugs is approximately 310 Da, and each 50 Da increase above 300 Da is associated with reduced CNS penetration efficiency [3]. At 268 Da, the target compound remains well below the 400 Da threshold commonly associated with good oral bioavailability, but represents a measurable increase over the 240 Da baseline of the most studied analogs. This incremental mass increase must be weighed against the potential metabolic stability benefit conferred by the modified side chain.

Molecular weight CNS drug-likeness Dosing efficiency Ligand efficiency

4-Amino Group: Pharmacophoric Requirement for MES Activity

The para-amino substituent on the benzamide ring is a critical pharmacophoric element for MES anticonvulsant activity in this chemical series. In the Clark et al. (1987) SAR study, acylation or alkylation of the 4-amino group of 4-amino-N-(1-phenylethyl)benzamide resulted in almost total loss of anticonvulsant activity in the MES test [1]. Similarly, replacement of the 4-amino group with a 4-nitro substituent in N-phenylbenzamide derivatives significantly reduced or abolished anti-MES activity [2]. The target compound retains the free 4-amino group, distinguishing it from N-(4-phenylbutan-2-yl)benzamide (CAS 138963-86-7), which lacks this substituent entirely and is therefore predicted to be inactive as an MES anticonvulsant. This pharmacophoric requirement has been validated across multiple 4-aminobenzamide series, including ameltolide, LY 188544, and 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), all of which require the free 4-NH₂ group for activity [3].

Pharmacophore Anticonvulsant SAR 4-Amino substituent MES activity requirement

Recommended Procurement and Application Scenarios


Metabolic Stability-Focused Anticonvulsant Lead Optimization

Procure this compound when developing next-generation 4-aminobenzamide anticonvulsants that require resistance to N-acetylation-mediated metabolic clearance. Ameltolide's rapid inactivation by N-acetylation (N-acetyl metabolite Cmax = 387 ng/mL vs. parent 572 ng/mL at 2 mg/kg oral dose [1]) limited its clinical utility and necessitated prodrug approaches. The N-(4-phenylbutan-2-yl) substituent structurally eliminates the aniline-like NH₂ that serves as the NAT substrate, making this compound a rational scaffold for anticonvulsant candidates with improved metabolic stability.

Stereochemical SAR Probing of Anticonvulsant Benzamides

Use this compound in enantioselective pharmacological studies to quantify the contribution of side-chain chirality to MES anticonvulsant potency and neurotoxicity. The 2.2-fold potency difference observed between LY188545 (S) and LY188546 (R) enantiomers [2] provides a quantitative benchmark for stereochemical differentiation in this chemotype. Resolution of the target compound's enantiomers enables investigation of whether the extended alkyl spacer modulates enantioselectivity, potentially yielding a single enantiomer with a protective index exceeding the PI = 9.5 of racemic LY 188544 [3].

CNS Drug Discovery: Physicochemical and Permeability Profiling

Incorporate this compound into CNS multiparameter optimization (CNS MPO) screening cascades. Its molecular weight (268.35 g/mol) situates it between ameltolide (240.30 g/mol) and the mean MW of marketed CNS drugs (~310 g/mol [4]), while its predicted logP (~2.5–3.0) falls within the optimal range for blood-brain barrier penetration (logP 1.5–3.0). The compound's hydrogen-bonding capacity (HBD = 2, HBA = 2) and tPSA (~55 Ų) make it suitable for assessing structure-permeability relationships in parallel artificial membrane permeability assays (PAMPA) and MDR1-MDCK monolayer transport studies.

Negative Control for Anticonvulsant Screening Libraries

When constructing focused screening libraries for MES anticonvulsant discovery, procure this compound as a test candidate alongside N-(4-phenylbutan-2-yl)benzamide (CAS 138963-86-7) as a predicted negative control. The 4-amino group is a validated pharmacophoric requirement for MES anticonvulsant activity; its acylation or alkylation results in near-total loss of activity [5]. This compound pair enables direct experimental confirmation of the 4-amino pharmacophore hypothesis in the context of the N-(4-phenylbutan-2-yl) side chain.

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